molecular formula C20H17N3O3 B12128581 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

Cat. No.: B12128581
M. Wt: 347.4 g/mol
InChI Key: LKGIPXUOOOFNOC-UHFFFAOYSA-N
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Description

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a furan ring and a carboxamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylamine with a suitable quinazolinone precursor in the presence of a dehydrating agent. The resulting intermediate is then reacted with furan-2-carboxylic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial production often employs automated systems to ensure precise control over reaction parameters, thereby enhancing efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce reduced quinazolinone forms. Substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methylphenyl]-2-quinazolinone: Shares the quinazolinone core but lacks the furan ring and carboxamide group.

    Furan-2-carboxamide: Contains the furan ring and carboxamide group but lacks the quinazolinone core.

    N-[4-methylphenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carboxamide: Similar structure but without the furan ring.

Uniqueness

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide is unique due to its combination of a quinazolinone core, furan ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-12-4-6-13(7-5-12)14-9-16-15(17(24)10-14)11-21-20(22-16)23-19(25)18-3-2-8-26-18/h2-8,11,14H,9-10H2,1H3,(H,21,22,23,25)

InChI Key

LKGIPXUOOOFNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4

Origin of Product

United States

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